molecular formula C11H22ClNO2 B2357881 Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride CAS No. 2375249-80-0

Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride

Cat. No.: B2357881
CAS No.: 2375249-80-0
M. Wt: 235.75
InChI Key: YDBWHPULMDZVGU-RJUBDTSPSA-N
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Description

Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and the presence of a tert-butyl group, which imparts specific chemical properties and reactivity patterns. It is often used in various scientific research applications due to its distinct chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Esterification: The carboxylate group is esterified using methanol in the presence of acid catalysts.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential neuroprotective effects and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with these targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4R)-4-methylpiperidine-2-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.

    Methyl (2S,4R)-4-ethylpiperidine-2-carboxylate: Contains an ethyl group instead of a tert-butyl group.

Uniqueness

Methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and research studies where steric hindrance and specific reactivity are required.

Properties

IUPAC Name

methyl (2S,4R)-4-tert-butylpiperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-11(2,3)8-5-6-12-9(7-8)10(13)14-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBWHPULMDZVGU-RJUBDTSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCNC(C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1CCN[C@@H](C1)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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